molecular formula C10H11N3O B13016440 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13016440
M. Wt: 189.21 g/mol
InChI Key: GJYGKYJYJZUUJM-UHFFFAOYSA-N
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Description

1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This regio- and stereoselective carbocyclization reaction yields the desired pyrazole derivative in high yields .

The reaction is typically carried out in solvents such as dichloromethane, hexane, toluene, or diethyl ether, and is tolerant to various substituents on the alkyne, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups . Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include alkyl halides and organometallic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the allyl and prop-2-yn-1-yl groups or the pyrazole ring itself.

Scientific Research Applications

1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-Allyl-3-methyl-1H-pyrazole-5-carboxamide: Similar in structure but with a methyl group instead of a prop-2-yn-1-yl group.

    1-Allyl-3-phenyl-1H-pyrazole-5-carboxamide: Contains a phenyl group, offering different chemical and biological properties.

    1-Allyl-3-ethyl-1H-pyrazole-5-carboxamide: Features an ethyl group, leading to variations in reactivity and application.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-prop-2-enyl-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,4-5,8H,2,6-7H2,(H,11,14)

InChI Key

GJYGKYJYJZUUJM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=N1)C(=O)NCC#C

Origin of Product

United States

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